molecular formula C22H26N2O2S B3038345 4-(Benzenesulfonyl)-1-cyclohexyl-2,3-dimethyl-5-pyrrol-1-ylpyrrole CAS No. 860648-58-4

4-(Benzenesulfonyl)-1-cyclohexyl-2,3-dimethyl-5-pyrrol-1-ylpyrrole

Cat. No. B3038345
CAS RN: 860648-58-4
M. Wt: 382.5 g/mol
InChI Key: KREKWFFYHMYCGD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzenesulfonyl group, a cyclohexyl group, two methyl groups, and a pyrrole group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives can be synthesized through the reaction of benzenesulfonyl chlorides with appropriate reagents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, benzenesulfonyl chlorides can react with nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzenesulfonyl chlorides, for example, are typically colorless liquids that are soluble in water and ethanol .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzenesulfonyl derivatives have been studied for their inhibitory effects on certain enzymes .

Safety and Hazards

Benzenesulfonyl chlorides are known to be corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed and to aquatic life .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, new catalytic methods for the functionalization of sulfones, which include benzenesulfonyl derivatives, are a current area of research .

properties

IUPAC Name

4-(benzenesulfonyl)-1-cyclohexyl-2,3-dimethyl-5-pyrrol-1-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-17-18(2)24(19-11-5-3-6-12-19)22(23-15-9-10-16-23)21(17)27(25,26)20-13-7-4-8-14-20/h4,7-10,13-16,19H,3,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREKWFFYHMYCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163500
Record name 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)-1-cyclohexyl-2,3-dimethyl-5-pyrrol-1-ylpyrrole

CAS RN

860648-58-4
Record name 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860648-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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